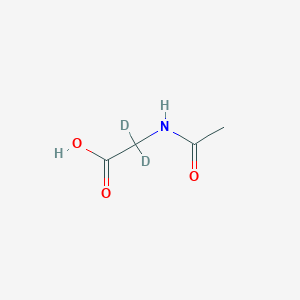

N-Acetylglycine-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H7NO3 |

|---|---|

Molecular Weight |

119.12 g/mol |

IUPAC Name |

2-acetamido-2,2-dideuterioacetic acid |

InChI |

InChI=1S/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8)/i2D2 |

InChI Key |

OKJIRPAQVSHGFK-CBTSVUPCSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)NC(=O)C |

Canonical SMILES |

CC(=O)NCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Isotopic Purity of N-Acetylglycine-d2: A Technical Guide

This technical guide provides an in-depth overview of the isotopic purity of N-Acetylglycine-d2, a deuterated analogue of N-Acetylglycine. The document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work.

Data Presentation: Isotopic Purity of Deuterated N-Acetylglycine

| Compound | Supplier | Stated Isotopic Purity | Chemical Purity |

| N-Acetyl-d3-glycine-2,2-d2 | LGC Standards | 98 atom % D | min 98% |

Note: The isotopic purity of deuterated compounds can vary between manufacturing batches. It is crucial to consult the Certificate of Analysis provided by the supplier for the specific lot being used.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound is critical for ensuring the accuracy and reliability of experimental results. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.[1][2]

I. High-Resolution Mass Spectrometry (HR-MS) Method

This method allows for the precise mass measurement of the analyte, enabling the differentiation and quantification of its various isotopologues.

A. Sample Preparation

-

Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.

-

Prepare a stock solution of a non-deuterated N-Acetylglycine standard at the same concentration.

-

Perform serial dilutions of both stock solutions to create a concentration range suitable for analysis (e.g., 1 µg/mL to 100 µg/mL).

B. LC-ESI-HR-MS Analysis

-

Liquid Chromatography (LC):

-

Utilize a C18 reversed-phase column for chromatographic separation.

-

Employ a gradient elution method with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

The gradient program should be optimized to achieve good peak shape and separation for N-Acetylglycine.

-

-

Electrospray Ionization (ESI):

-

Operate the ESI source in positive ion mode.

-

Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates to maximize the signal intensity of the protonated molecule [M+H]+.

-

-

High-Resolution Mass Spectrometry (HR-MS):

-

Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 100-200).

-

Set the mass spectrometer to a high resolution (e.g., >60,000 FWHM) to resolve the isotopic peaks of the different isotopologues.

-

C. Data Analysis

-

Extract the ion chromatograms for the protonated molecules of the non-deuterated standard (d0) and the deuterated sample (d2).

-

From the mass spectrum of the deuterated sample, identify and integrate the peak areas corresponding to the monoisotopic peak of the d2 isotopologue and any other present isotopologues (d0, d1).

-

Calculate the isotopic purity using the following formula:

-

Isotopic Purity (%) = [Area(d2) / (Area(d0) + Area(d1) + Area(d2))] x 100

-

II. Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy provides information about the structural integrity and the position of deuterium labeling.

A. Sample Preparation

-

Dissolve an accurately weighed amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6, D2O). The choice of solvent should ensure that the solvent signals do not overlap with the analyte signals.

B. NMR Analysis

-

¹H NMR:

-

Acquire a proton NMR spectrum. The absence or significant reduction of the signal corresponding to the protons at the deuterated positions confirms the labeling.

-

Integration of the remaining proton signals relative to a known internal standard can provide a quantitative measure of the isotopic enrichment.

-

-

²H NMR (Deuterium NMR):

-

Acquire a deuterium NMR spectrum. The presence of a signal at the chemical shift corresponding to the labeled position confirms the presence of deuterium.

-

-

¹³C NMR:

-

Acquire a carbon-13 NMR spectrum. The carbon signals adjacent to the deuterated positions may show a characteristic splitting pattern (C-D coupling), confirming the location of the deuterium atoms.

-

Workflow for Isotopic Purity Determination

The following diagram illustrates a typical workflow for the determination of isotopic purity of a deuterated compound using LC-HR-MS.

Caption: Workflow for Isotopic Purity Determination by LC-HR-MS.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Characterization of N-Acetylglycine-d2

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide on the synthesis and characterization of N-Acetylglycine-d2, a deuterated analogue of the endogenous metabolite N-acetylglycine. The incorporation of deuterium at the α-carbon of the glycine moiety makes it a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantitative analyses. This document details the synthetic route, starting from the deuteration of glycine, followed by its acetylation. It also outlines the analytical methods for the characterization and purity assessment of the final product.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of the deuterated precursor, glycine-d2, followed by the acetylation of this intermediate.

Step 1: Synthesis of Glycine-d2

The introduction of deuterium at the α-position of glycine can be effectively achieved through catalytic H-D exchange in a deuterated solvent. A common and efficient method involves the use of a platinum or ruthenium catalyst in heavy water (D₂O).

Reaction Scheme:

The choice of catalyst and reaction conditions is crucial for achieving high isotopic enrichment. Platinum on carbon (Pt/C) or Ruthenium on carbon (Ru/C) are frequently employed catalysts for this transformation. The reaction is typically carried out at elevated temperatures to facilitate the exchange process.

Step 2: Acetylation of Glycine-d2

The subsequent acetylation of glycine-d2 to yield this compound is a well-established reaction. The most common method involves the use of acetic anhydride as the acetylating agent in an aqueous medium.

Reaction Scheme:

This reaction proceeds readily at room temperature and offers a high yield of the desired product. The final product can be isolated and purified through crystallization.

Experimental Protocols

Synthesis of Glycine-d2

Materials:

-

Glycine

-

Heavy water (D₂O, 99.8 atom % D)

-

10% Platinum on activated carbon (Pt/C)

-

High-pressure reactor

Procedure:

-

In a high-pressure reactor, a mixture of glycine (1 g), 10% Pt/C (100 mg), and D₂O (20 mL) is prepared.

-

The reactor is sealed and the atmosphere is purged with an inert gas (e.g., argon).

-

The reaction mixture is heated to 150°C and stirred for 24 hours.

-

After cooling to room temperature, the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield glycine-d2 as a white solid. The isotopic purity should be assessed by ¹H NMR spectroscopy by observing the disappearance of the signal for the α-protons.

Synthesis of this compound

Materials:

-

Glycine-d2

-

Acetic anhydride

-

Deionized water

-

Ice bath

Procedure:

-

In a 100 mL round-bottom flask, dissolve glycine-d2 (1 g) in deionized water (10 mL).

-

Cool the solution in an ice bath with stirring.

-

Slowly add acetic anhydride (2.5 mL) to the cooled solution.

-

Continue stirring in the ice bath for 30 minutes, and then allow the reaction to proceed at room temperature for 2 hours.

-

The reaction mixture is then cooled in an ice bath to induce crystallization.

-

The resulting white crystals of this compound are collected by vacuum filtration.

-

The crystals are washed with a small amount of ice-cold water and then dried in a vacuum oven at 60°C.

Purification

The crude this compound can be further purified by recrystallization from hot water to obtain a product with high purity.

Procedure:

-

Dissolve the crude product in a minimum amount of boiling deionized water.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

Data Presentation

The following tables summarize the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₄H₅D₂NO₃ |

| Molecular Weight | 119.12 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 207-209 °C[1] |

| Solubility | Soluble in water |

| Isotopic Purity | > 98 atom % D |

Table 1: Physical and Chemical Properties of this compound.

| Technique | Expected Results |

| ¹H NMR (500 MHz, D₂O) | δ 2.05 (s, 3H, -CH₃). The signal for the α-protons, typically around δ 3.8, will be absent due to deuteration. |

| ¹³C NMR (125 MHz, D₂O) | δ 21.5 (-CH₃), 43.5 (-CD₂-), 174.5 (C=O, amide), 178.0 (C=O, acid). The signal for the α-carbon will appear as a quintet due to coupling with deuterium. |

| Mass Spectrometry (ESI-) | m/z: 118.06 [M-H]⁻. The molecular ion peak will be shifted by +2 mass units compared to the unlabeled compound. |

Table 2: Expected Spectroscopic Data for this compound.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow for this compound.

Caption: Overall synthesis workflow for this compound.

Caption: Detailed experimental workflow for the synthesis.

References

A Technical Guide to N-Acetylglycine-d2: Suppliers and Quality Specifications

For researchers, scientists, and professionals in drug development, sourcing high-quality deuterated compounds is a critical step in ensuring the accuracy and reliability of experimental results. N-Acetylglycine-d2, a deuterated analog of N-Acetylglycine, serves as a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry-based quantification. This technical guide provides an in-depth overview of commercially available this compound, its quality specifications, and a typical workflow for its quality control analysis.

Supplier and Quality Specifications

The following table summarizes the availability and quality specifications of deuterated N-Acetylglycine from various suppliers. It is important to note that while the focus of this guide is this compound, some suppliers primarily offer other deuterated forms, such as N-Acetylglycine-d5. Researchers should carefully consider the isotopic labeling pattern required for their specific application.

| Supplier | Product Name | CAS Number | Chemical Purity | Isotopic Purity | Available Forms |

| MedChemExpress | This compound (Aceturic acid-d2) | Not specified | ≥98% | Not specified | Solid |

| N-Acetylglycine-d5 (Aceturic acid-d5) | 1219805-82-9 | 99.0% | Not specified | Solid | |

| LGC Standards | N-Acetyl-d3-glycine-2,2-d2 (N-Acetylglycine-d5) | 1219805-82-9 | min 98% | 98 atom % D | Neat |

| InvivoChem | N-Acetylglycine-d5 | 1219805-82-9 | ≥98% | Not specified | Solid |

| Sigma-Aldrich | N-Acetylglycine-d5 | 1219805-82-9 | 98% | Not specified | Solid |

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain the most accurate and detailed quality control data. A typical CoA for a related compound, N-Acetyl-L-cysteine, includes tests for appearance, purity (e.g., by titration or chromatography), optical rotation, solubility, and limits for impurities such as chlorides, sulfates, heavy metals, and arsenic[1].

Experimental Protocols: A Representative Quality Control Workflow

While specific, detailed experimental protocols for the quality control of this compound are proprietary to the manufacturers, a general workflow can be constructed based on standard analytical techniques for deuterated compounds. The primary goals of these analyses are to confirm the chemical identity and purity of the compound, as well as to determine its isotopic purity and the location of the deuterium labels.

Key analytical methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The absence or significant reduction of signals at specific positions in the ¹H NMR spectrum, compared to the non-deuterated standard, confirms the location of deuterium labeling. Quantitative NMR (qNMR) can also be employed to assess purity.[2]

-

Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique is crucial for confirming the molecular weight of the deuterated compound and assessing its isotopic distribution. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements to confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, MS) is used to determine the chemical purity of the compound by separating it from any non-deuterated starting material or other impurities.

Below is a diagram illustrating a typical experimental workflow for the quality control analysis of this compound.

Caption: Quality control workflow for this compound.

Synthesis of N-Acetylglycine

The synthesis of the non-deuterated parent compound, N-Acetylglycine, is typically achieved through the acetylation of glycine. A common laboratory method involves reacting glycine with acetic anhydride in an aqueous or glacial acetic acid medium.[3] For the synthesis of this compound, deuterated glycine or a deuterated acetylating agent would be used. Industrial synthesis routes may involve the reaction of paraformaldehyde, an amide, and carbon monoxide in the presence of a cobalt-containing catalyst.[4][5] The purification of the final product often involves recrystallization from water or a mixture of ethanol and ether.

References

- 1. N-Acetylglycine-d5 I CAS#: 1219805-82-9 I deuterium labeled N-Acetylglycine I InvivoChem [invivochem.com]

- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aceturic acid - Wikipedia [en.wikipedia.org]

- 4. US4918222A - Process for synthesis of N-acetylglycine - Google Patents [patents.google.com]

- 5. EP0197659A1 - Process for synthesizing N-acetylglycine using novel promoters - Google Patents [patents.google.com]

Applications of N-Acetylglycine-d2 in metabolic research

An In-depth Technical Guide to the Applications of N-Acetylglycine-d2 in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylglycine, a derivative of the amino acid glycine, is an endogenous metabolite implicated in various physiological and pathological processes. Its deuterated isotopologue, this compound, serves as a stable isotope tracer, providing a powerful tool for researchers to dynamically track the metabolic fate of N-Acetylglycine and related pathways in vivo and in vitro. This technical guide explores the applications of this compound in metabolic research, offering insights into experimental design, methodologies, and data interpretation.

Stable isotope tracers are non-radioactive molecules where one or more atoms have been replaced by a heavier isotope. In the case of this compound, two hydrogen atoms on the acetyl group are replaced with deuterium. This subtle mass change allows for its differentiation from the endogenous, unlabeled N-Acetylglycine pool using mass spectrometry, without altering its fundamental biochemical properties. This enables precise quantification of metabolic fluxes, providing a dynamic view of cellular metabolism that is unattainable with traditional concentration measurements alone.

The primary applications of this compound in metabolic research include:

-

Metabolic Flux Analysis: Quantifying the rate of synthesis and degradation of N-Acetylglycine, providing insights into the activity of key metabolic pathways.

-

Tracer for Glycine and Acetyl-CoA Metabolism: Tracking the incorporation of the glycine and acetyl moieties into other downstream metabolites.

-

Pharmacokinetic and Drug Metabolism Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) of N-Acetylglycine-based compounds.

-

Disease Biomarker Discovery: Investigating alterations in N-Acetylglycine metabolism in various disease states, such as inborn errors of metabolism and obesity.[1]

This guide will delve into the core principles of using this compound as a metabolic tracer, provide detailed experimental protocols, and illustrate the key metabolic pathways and experimental workflows.

Core Principles of Stable Isotope Tracing with this compound

Metabolic research using stable isotope tracers like this compound is predicated on the ability to distinguish and quantify the tracer from its endogenous counterpart. The workflow for such studies generally involves the administration of the labeled compound, followed by sample collection, metabolite extraction, and analysis by mass spectrometry.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[2] By introducing a stable isotope-labeled substrate, such as this compound, and measuring its incorporation into downstream metabolites over time, researchers can calculate the rates of the metabolic pathways involved.

The basic principle involves creating a metabolic model of the system under study and then using the isotopic labeling data to solve for the unknown flux parameters. This provides a quantitative understanding of how metabolic pathways are regulated under different physiological or pathological conditions.

Metabolism of N-Acetylglycine

Understanding the biosynthesis and degradation of N-Acetylglycine is crucial for designing and interpreting tracer studies with this compound.

Biosynthesis of N-Acetylglycine

N-Acetylglycine is primarily synthesized in the mitochondria from glycine and acetyl-CoA. This reaction is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT).[3][4] GLYAT plays a significant role in detoxifying xenobiotics and managing the mitochondrial acyl-CoA pool.[5]

Degradation of N-Acetylglycine

The degradation of N-Acetylglycine occurs in the cytosol and involves the hydrolysis of the acetyl group from the glycine molecule. This reaction is catalyzed by the enzyme Aminoacylase I (ACY1), which releases free glycine and acetate. ACY1 is highly expressed in the kidney and brain and is involved in the breakdown of various N-acetylated amino acids.

Biosynthesis and degradation pathway of N-Acetylglycine.

Experimental Design and Protocols

The successful application of this compound in metabolic research hinges on a well-designed experimental protocol. This section outlines a general workflow and a detailed protocol for an in vivo study in a murine model.

General Experimental Workflow

The following diagram illustrates the key steps in a typical metabolic tracing experiment using a stable isotope-labeled compound.

General workflow for in vivo metabolic tracing.

Detailed Experimental Protocol: In Vivo Metabolic Tracing in Mice

This protocol provides a representative methodology for an in vivo study to assess N-Acetylglycine metabolism in a mouse model of diet-induced obesity.

4.2.1 Animal Model and Acclimatization

-

Animal Model: Male C57BL/6J mice, 8 weeks old.

-

Diet Groups:

-

Control Group: Standard chow diet.

-

High-Fat Diet (HFD) Group: 60% kcal from fat.

-

-

Acclimatization: House mice under a 12-hour light/dark cycle with ad libitum access to food and water for 4 weeks to induce the obese phenotype in the HFD group.

4.2.2 this compound Tracer Preparation and Administration

-

Tracer: this compound (isotopic purity >98%).

-

Vehicle: Sterile saline (0.9% NaCl).

-

Tracer Solution: Prepare a 10 mg/mL solution of this compound in sterile saline.

-

Administration: Administer the tracer via a single intraperitoneal (IP) injection at a dose of 100 mg/kg body weight.

4.2.3 Sample Collection

-

Time Points: Collect blood and tissues at 0, 15, 30, 60, and 120 minutes post-injection.

-

Blood Collection: Collect approximately 50 µL of blood from the tail vein into EDTA-coated tubes at each time point. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C.

-

Tissue Collection: At the final time point, euthanize mice by cervical dislocation. Rapidly dissect liver, kidney, and skeletal muscle. Flash-freeze tissues in liquid nitrogen and store at -80°C.

4.2.4 Metabolite Extraction

-

Plasma: To 20 µL of plasma, add 80 µL of ice-cold methanol. Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Tissues: Homogenize approximately 20 mg of frozen tissue in 500 µL of 80% methanol. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

4.2.5 LC-MS/MS Analysis

-

Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatography: Separate metabolites on a C18 reverse-phase column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify N-Acetylglycine (m/z 118 -> 76) and this compound (m/z 120 -> 78).

Data Presentation and Interpretation

The primary outcome of a stable isotope tracing study is the measurement of isotopic enrichment, which is the fraction of a metabolite pool that is labeled with the isotope.

Representative Quantitative Data

The following table presents illustrative data that could be obtained from the described in vivo experiment. This data is for demonstration purposes and does not represent actual experimental results.

| Time (minutes) | Plasma this compound Enrichment (%) - Control | Plasma this compound Enrichment (%) - HFD | Liver this compound Enrichment (%) - Control | Liver this compound Enrichment (%) - HFD |

| 0 | 0.0 | 0.0 | 0.0 | 0.0 |

| 15 | 25.3 ± 3.1 | 20.1 ± 2.8 | 15.2 ± 2.0 | 10.5 ± 1.5 |

| 30 | 18.7 ± 2.5 | 15.8 ± 2.2 | 12.8 ± 1.8 | 8.7 ± 1.2 |

| 60 | 9.5 ± 1.2 | 8.9 ± 1.1 | 7.1 ± 0.9 | 4.9 ± 0.7 |

| 120 | 3.2 ± 0.4 | 3.5 ± 0.5 | 2.5 ± 0.3 | 1.8 ± 0.2 |

Values are presented as mean ± standard deviation.

Interpretation of Isotopic Enrichment Data

The isotopic enrichment data can be used to calculate various kinetic parameters, including the fractional synthesis rate (FSR) and fractional breakdown rate (FBR) of N-Acetylglycine. Differences in these parameters between the control and HFD groups would indicate alterations in N-Acetylglycine metabolism associated with obesity. For example, a lower peak enrichment and faster decay in the HFD group might suggest increased turnover of N-Acetylglycine.

Conclusion and Future Perspectives

This compound is a valuable tool for dissecting the complexities of metabolic regulation. Its application in metabolic flux analysis allows for the quantitative assessment of pathway activities in health and disease. While this guide provides a foundational understanding and a representative experimental framework, the specific design of any study will depend on the research question at hand. Future applications of this compound are likely to expand into new areas of metabolic research, including the investigation of its role in signaling pathways and its potential as a therapeutic target or biomarker in a wider range of diseases. The continued development of analytical technologies, particularly in mass spectrometry, will further enhance the precision and scope of metabolic studies utilizing stable isotope tracers like this compound.

References

- 1. Aminoacylase - Wikipedia [en.wikipedia.org]

- 2. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 3. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 4. uniprot.org [uniprot.org]

- 5. Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetylglycine-d2 as a Stable Isotope Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetylglycine-d2 as a stable isotope tracer for use in metabolic research and drug development. It covers the core principles of its application, detailed experimental protocols, and data interpretation, offering a valuable resource for scientists seeking to employ this tool in their studies.

Introduction to this compound as a Stable Isotope Tracer

This compound is a deuterated form of the endogenous metabolite N-acetylglycine. In this stable isotope-labeled version, two hydrogen atoms on the glycine backbone are replaced with deuterium. This mass shift allows it to be distinguished from its natural counterpart by mass spectrometry, making it an excellent tracer for studying the dynamics of glycine metabolism and related pathways in vivo and in vitro.

Stable isotope tracers like this compound are non-radioactive and can be safely used in a variety of experimental models.[1] Their primary utility lies in their ability to trace the metabolic fate of the parent compound, providing quantitative insights into metabolic flux and pathway activity. In the context of drug development, deuteration can also be used to investigate pharmacokinetic profiles and metabolic stability.[1]

Key Applications:

-

Metabolic Flux Analysis: Quantifying the rate of synthesis and turnover of N-acetylglycine and downstream metabolites.

-

Pathway Elucidation: Tracing the incorporation of the glycine moiety into various metabolic pathways.

-

Pharmacokinetic Studies: Serving as an internal standard for the quantification of unlabeled N-acetylglycine or to study the absorption, distribution, metabolism, and excretion (ADME) of the molecule itself.

-

Enzyme Activity Assays: Probing the activity of enzymes involved in glycine conjugation, such as Glycine N-acyltransferase (GLYAT).

Core Principles of Stable Isotope Tracing with this compound

The fundamental principle behind using this compound is the introduction of a labeled compound into a biological system and monitoring its incorporation into downstream metabolites. This allows researchers to follow the flow of atoms through metabolic pathways, providing insights into the dynamic nature of metabolism. The key measurements in these studies are isotopic enrichment and metabolic flux.

Isotopic Enrichment: This refers to the proportion of a metabolite pool that contains the deuterium label from this compound. It is typically measured using mass spectrometry. The enrichment of a downstream metabolite is a direct reflection of the extent to which this compound has contributed to its synthesis.

Metabolic Flux: This is the rate at which molecules are converted through a metabolic pathway. By measuring the isotopic enrichment of various metabolites over time and applying mathematical models, researchers can calculate the flux through specific pathways.

Experimental Design and Protocols

A typical stable isotope tracing experiment using this compound involves several key stages, from administration of the tracer to data analysis. The following sections provide a representative experimental protocol for an in vivo study in a rodent model.

Animal Studies and Tracer Administration

For in vivo studies, this compound can be administered via various routes, including oral gavage, intravenous infusion, or intraperitoneal injection. The choice of administration route and dosing regimen will depend on the specific research question.

Illustrative Dosing Regimen for a Pharmacokinetic Study:

| Parameter | Description |

| Animal Model | Male Sprague-Dawley rats (n=6 per group) |

| Tracer | This compound |

| Dose | 10 mg/kg body weight |

| Administration | Intravenous (IV) bolus injection |

| Sample Collection | Blood samples collected at 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose |

Sample Preparation

Proper sample preparation is critical for accurate quantification of this compound and its metabolites. The following is a general protocol for plasma sample preparation.

Protocol for Plasma Sample Preparation:

-

Blood Collection: Collect blood samples into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., N-Acetylglycine-d3 or 13C-labeled N-Acetylglycine).

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50:50 acetonitrile:water).

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for quantifying this compound and its metabolites due to its high sensitivity and specificity.

Illustrative LC-MS/MS Parameters:

| Parameter | Description |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| MS System | Sciex QTRAP 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | N-Acetylglycine: 118.1 -> 76.1this compound: 120.1 -> 78.1Internal Standard (e.g., N-Acetylglycine-d3): 121.1 -> 79.1 |

Note: The specific MRM (Multiple Reaction Monitoring) transitions should be optimized experimentally.

Data Presentation and Interpretation

The data obtained from LC-MS/MS analysis can be used to determine the pharmacokinetic profile of this compound and the isotopic enrichment in downstream metabolites.

Quantitative Data

The following tables present illustrative quantitative data that could be obtained from a pharmacokinetic study using this compound.

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rat Plasma

| Parameter | Value | Units |

| Cmax (Maximum Concentration) | 15.2 | µg/mL |

| Tmax (Time to Cmax) | 5 | minutes |

| AUC (Area Under the Curve) | 1280 | min*µg/mL |

| t1/2 (Half-life) | 45 | minutes |

| Clearance | 7.8 | mL/min/kg |

Table 2: Illustrative Isotopic Enrichment of a Downstream Metabolite

| Time Point (minutes) | Isotopic Enrichment (%) |

| 0 | 0 |

| 30 | 12.5 |

| 60 | 23.8 |

| 120 | 35.1 |

| 240 | 28.4 |

| 480 | 15.2 |

Visualization of Pathways and Workflows

Visualizing the experimental workflow and the metabolic pathways involved is crucial for understanding and communicating the results of a stable isotope tracing study.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo study using this compound.

Glycine Conjugation Pathway

This compound can be used to trace the glycine conjugation pathway, which is essential for the detoxification of various xenobiotics and endogenous compounds. The key enzyme in this pathway is Glycine N-acyltransferase (GLYAT).

Conclusion

This compound is a valuable stable isotope tracer for investigating glycine metabolism and its role in health and disease. Its application in conjunction with modern analytical techniques like LC-MS/MS provides a powerful platform for quantitative metabolic research and can offer critical insights in the field of drug development. The methodologies and data presented in this guide serve as a foundational resource for researchers planning to incorporate this compound into their studies.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of N-Acetylglycine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of N-Acetylglycine-d2. Intended for researchers, scientists, and professionals in drug development, this document summarizes key data, outlines relevant experimental protocols, and presents visual representations of synthetic pathways and molecular relationships.

Core Physical and Chemical Data

This compound, a deuterated isotopologue of N-Acetylglycine, is primarily utilized in research settings for tracer studies in metabolic research and as an internal standard for mass spectrometry-based quantitative analysis. While specific experimental data for the d2 variant is limited, data for the closely related N-Acetylglycine-d5 and the non-deuterated parent compound provide valuable reference points.

Quantitative Physical Properties

The following table summarizes the key physical properties of N-Acetylglycine and its deuterated analogues. It is important to note that properties such as melting and boiling points are not expected to differ significantly between the deuterated and non-deuterated forms.

| Property | N-Acetylglycine | This compound | N-Acetyl-d3-glycine-2,2-d2 (d5) | Source(s) |

| Molecular Formula | C4H7NO3 | C4H5D2NO3 | C4H2D5NO3 | [1] |

| Molecular Weight | 117.10 g/mol | 119.11 g/mol (calculated) | 122.13 g/mol | [1][2] |

| CAS Number | 543-24-8 | 4905-36-6 | 1219805-82-9 | [3][4] |

| Appearance | White crystalline powder or solid | White to off-white solid | White to Off-White Solid | |

| Melting Point | 207-209 °C | 207-209 °C (for d5) | 207-209 °C | |

| Boiling Point | Not available | Not available | Not available | |

| Solubility | Soluble in water | No data available | No data available |

Quantitative Chemical and Spectroscopic Data

Spectral data for N-Acetylglycine provides a baseline for interpreting data from its deuterated forms. The primary difference in mass spectrometry will be the shift in molecular ion peaks corresponding to the mass of deuterium atoms. In NMR, the deuterium substitution will lead to the disappearance of proton signals at the corresponding positions.

| Property | N-Acetylglycine | This compound | Source(s) |

| Exact Mass | 117.042593 u | 119.055142 u (calculated) | |

| ¹H-NMR (D₂O) | δ 2.05 (s, 3H, COCH₃), 3.95 (s, 2H, CH₂) | δ 2.05 (s, 3H, COCH₃) | |

| ¹³C-NMR (D₂O) | δ 22.1 (COCH₃), 43.7 (CH₂), 174.4 (C=O, acid), 175.8 (C=O, amide) | No data available |

Experimental Protocols

Synthesis of N-Acetylglycine (Adaptable for this compound)

This protocol is based on the acetylation of glycine as described in Organic Syntheses. To synthesize this compound, one would substitute glycine with glycine-d2.

Materials:

-

Glycine (or Glycine-d2)

-

Acetic Anhydride

-

Water

-

Mechanical Stirrer

-

Erlenmeyer Flask (1-L)

-

Büchner Funnel

-

Ice

Procedure:

-

In a 1-L Erlenmeyer flask equipped with a mechanical stirrer, dissolve 75 g (1 mole) of glycine (or the molar equivalent of glycine-d2) in 300 cc of water with vigorous stirring.

-

Once the glycine is nearly dissolved, add 215 g (2 moles) of 95% acetic anhydride in a single portion.

-

Continue vigorous stirring for 15-20 minutes. The solution will become hot, and N-Acetylglycine may begin to crystallize.

-

Place the flask in a refrigerator overnight to facilitate complete crystallization.

-

Collect the precipitated product on a Büchner funnel, wash with ice-cold water, and dry at 100–110 °C.

This procedure typically yields 75–85 g of the primary product. A second fraction can be obtained by evaporating the filtrate and recrystallizing the residue from boiling water.

Logical Relationships and Further Considerations

The primary utility of this compound lies in its isotopic labeling, which allows it to be distinguished from its endogenous, non-deuterated counterpart in biological systems.

Professionals utilizing this compound should consider the following:

-

Purity: The isotopic and chemical purity of the deuterated standard is critical for accurate quantification. Certificates of analysis from suppliers should be carefully reviewed.

-

Stability: N-Acetylglycine is stable under normal conditions. The deuterated form is expected to have similar stability.

-

Safety: N-Acetylglycine is considered an irritant. Standard laboratory safety precautions, including the use of personal protective equipment, should be employed.

This guide serves as a foundational resource for the physical and chemical properties of this compound. While a significant amount of information is derived from its non-deuterated analogue, the provided data and protocols offer a strong starting point for research and development activities.

References

Navigating the Safety Profile of N-Acetylglycine-d2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling of N-Acetylglycine-d2, a deuterated analog of N-Acetylglycine. Given the limited specific toxicological data for the deuterated form, this guide leverages the more extensive safety information available for N-Acetylglycine as a primary reference, a standard practice in the safety assessment of isotopically labeled compounds. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information for the safe handling, storage, and use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a white to off-white solid. While specific quantitative data for the deuterated form is limited, the physical and chemical properties are expected to be very similar to its non-deuterated counterpart, N-Acetylglycine.

Table 1: Physical and Chemical Properties of N-Acetylglycine

| Property | Value | Reference |

| Molecular Formula | C4H5D2NO3 | - |

| Molecular Weight | 119.11 g/mol | Calculated |

| Melting Point | 207 - 209 °C | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water. | [2] |

Toxicological Data

The toxicological profile of N-Acetylglycine has been evaluated in several studies. These findings provide a strong basis for assessing the safety of this compound. A key study by Harper et al. (2010) investigated the genotoxicity, acute oral toxicity, and repeated dose dietary toxicity of N-Acetylglycine. The results from this study are summarized below. It is important to note that no specific toxicological studies have been identified for this compound.

Table 2: Summary of Toxicological Data for N-Acetylglycine

| Test | Species | Route | Results | Reference |

| Acute Oral Toxicity | Rat | Oral Gavage | LD50 > 2000 mg/kg body weight | [3] |

| 28-Day Repeated Dose Dietary Exposure | Rat | Dietary | NOAEL (Male): 898.9 mg/kg body weight/day | [3] |

| NOAEL (Female): 989.9 mg/kg body weight/day | ||||

| Genotoxicity (in vitro) | Bacterial tester strains | - | No evidence of genotoxicity | |

| Genotoxicity (in vivo) | Mouse | - | No evidence of genotoxicity in bone marrow micronucleus studies |

Legend:

-

LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of the tested animal population.

-

NOAEL (No-Observed-Adverse-Effect-Level): The highest dose of a substance at which no adverse effects are observed in the exposed population.

Hazard Identification and First Aid

This compound is classified as causing skin irritation and serious eye irritation.

Table 3: Hazard Statements and First Aid Measures

| Hazard | GHS Hazard Statement | Precautionary Statement | First Aid Measures |

| Skin Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. | If on skin: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse. |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. | If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |

| Inhalation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |

| Ingestion | - | P270: Do not eat, drink or smoke when using this product. | If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. |

Handling and Storage

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and the integrity of the compound.

Handling:

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Provide appropriate exhaust ventilation at places where dust is formed.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep container tightly closed.

-

Store at room temperature. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years. Stock solutions can be stored at -80°C for up to 1 year.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber).

-

Body Protection: Wear a laboratory coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Experimental Protocols

The toxicological evaluation of N-Acetylglycine, as described by Harper et al. (2010), would have likely followed standardized OECD guidelines. The following sections detail the probable methodologies for the key safety assessment studies.

Genotoxicity Studies

Bacterial Reverse Mutation Assay (Ames Test) - Likely based on OECD Guideline 471

This in vitro assay is used to assess the potential of a substance to induce gene mutations in bacteria.

-

Principle: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is mutagenic, it will cause the bacteria to revert to a state where they can synthesize their own histidine or tryptophan, allowing them to grow on a minimal agar medium.

-

Methodology:

-

The test substance is mixed with the bacterial tester strains and, in parallel experiments, with a metabolic activation system (S9 mix).

-

The mixture is plated on a minimal agar medium.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

-

In Vivo Mammalian Erythrocyte Micronucleus Test - Likely based on OECD Guideline 474

This in vivo test assesses the potential of a substance to cause chromosomal damage in mammals.

-

Principle: The test substance is administered to mice. If the substance is genotoxic, it can cause damage to the chromosomes or the mitotic apparatus of erythroblasts in the bone marrow. This damage can result in the formation of micronuclei in the developing erythrocytes.

-

Methodology:

-

The test substance is administered to groups of mice, typically via oral gavage or intraperitoneal injection.

-

Bone marrow is collected at appropriate time intervals after exposure.

-

The bone marrow cells are smeared on slides, stained, and analyzed for the presence of micronuclei in polychromatic erythrocytes.

-

A significant increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the control group indicates genotoxicity.

-

Acute Oral Toxicity Study - Likely based on OECD Guideline 420 (Fixed Dose Procedure)

This study provides information on the adverse effects that may result from a single oral dose of a substance.

-

Principle: The test substance is administered orally to a group of fasted female rats at one of the defined dose levels (5, 50, 300, or 2000 mg/kg). The animals are observed for signs of toxicity and mortality.

-

Methodology:

-

A single dose of the test substance is administered to a small group of fasted female rats by oral gavage.

-

The animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A necropsy is performed on all animals at the end of the observation period.

-

The results are used to determine the LD50 value and to classify the substance for acute oral toxicity.

-

28-Day Repeated Dose Dietary Study - Based on principles of OECD Guideline 408

This study provides information on the potential adverse effects of repeated oral exposure to a substance over a 28-day period.

-

Principle: The test substance is administered daily in the diet to several groups of rats at different dose levels for 28 days. The animals are observed for signs of toxicity, and various physiological and pathological parameters are evaluated.

-

Methodology:

-

The test substance is incorporated into the diet and fed to groups of male and female rats at three or more dose levels for 28 consecutive days. A control group receives the diet without the test substance.

-

Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

-

At the end of the 28-day period, blood and urine samples are collected for hematology and clinical chemistry analyses.

-

All animals are euthanized and subjected to a full necropsy, and selected organs are weighed and examined microscopically.

-

The data are analyzed to determine the No-Observed-Adverse-Effect-Level (NOAEL).

-

Visualized Workflows and Procedures

The following diagrams, created using the DOT language, illustrate the logical flow of the safety assessment process and the recommended handling procedures.

References

A Technical Guide to High-Purity N-Acetylglycine-d2 for Researchers

For researchers, scientists, and professionals in drug development, the availability of high-purity, isotopically labeled compounds is critical for a wide range of applications, from metabolic research to pharmacokinetic studies. This in-depth technical guide provides a comprehensive overview of the commercial sources, synthesis, purification, and quality control of high-purity N-Acetylglycine-d2.

Commercial Availability and Specifications

Several reputable suppliers offer high-purity this compound and its more heavily deuterated analogue, N-Acetylglycine-d5. While specific product details can vary between batches, the following tables summarize the typical specifications available from leading commercial sources. Researchers are advised to request lot-specific Certificates of Analysis for the most accurate and up-to-date information.

Table 1: Commercial Supplier Specifications for Deuterated N-Acetylglycine

| Supplier | Product Name | Catalog Number | Chemical Purity | Isotopic Enrichment (Atom % D) |

| MedChemExpress | This compound | HY-Y0069S1 | ≥98% | Not specified on datasheet |

| MedChemExpress | N-Acetylglycine-d5 | HY-Y0069S | 99.0% | Not specified on datasheet |

| LGC Standards | N-Acetyl-d3-glycine-2,2-d2 | CDN-D-6998 | min 98% | 98 atom % D |

| Cambridge Isotope Laboratories, Inc. | Glycine, N-acetyl (2-¹³C, 99%) | CLM-3777-1 | Not specified | 99% (for ¹³C) |

Synthesis and Purification of this compound

The synthesis of this compound typically involves the acetylation of Glycine-d2. A general and robust method, adapted from standard organic synthesis protocols, is outlined below.

Synthesis of this compound

A common route to synthesize N-Acetylglycine is through the reaction of glycine with acetic anhydride in an aqueous solution[1]. For the deuterated analogue, Glycine-d2 would be used as the starting material. To achieve deuteration on the acetyl group as well, acetic anhydride-d6 can be employed.

Experimental Protocol: Synthesis of this compound

-

Dissolution of Glycine-d2: In a suitable reaction vessel equipped with a magnetic stirrer, dissolve Glycine-d2 (1.0 equivalent) in deuterium oxide (D₂O).

-

Addition of Acetic Anhydride: While stirring vigorously, add acetic anhydride (or acetic anhydride-d6 for full deuteration of the acetyl group) (2.0 equivalents) to the solution in a single portion. The reaction is exothermic and will generate heat.

-

Reaction: Continue to stir the reaction mixture vigorously for 20-30 minutes. This compound may begin to crystallize out of the solution during this time.

-

Crystallization: Cool the reaction mixture in an ice bath or refrigerator to facilitate complete crystallization of the product.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold deuterium oxide to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified this compound in a vacuum oven at 50-60°C to a constant weight.

Purification of this compound

Recrystallization is a highly effective method for purifying this compound to achieve high chemical purity.

Experimental Protocol: Recrystallization of this compound

-

Dissolution: Dissolve the crude this compound in a minimal amount of boiling deuterium oxide.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be boiled for a few minutes. The charcoal is then removed by hot filtration.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deuterium oxide, and dry under vacuum.

Quality Control and Analytical Methods

Ensuring the high purity and isotopic enrichment of this compound is paramount for its use in sensitive research applications. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed for comprehensive quality control.

Determination of Isotopic Enrichment and Structure by NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized molecule and for determining the level and position of isotopic labeling.

Experimental Protocol: NMR Analysis of this compound

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O).

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. The absence or significant reduction of the signal corresponding to the methylene protons of the glycine backbone will confirm successful deuteration at this position. The integration of any residual proton signals relative to a known internal standard can be used to quantify the isotopic enrichment.

-

²H NMR Acquisition: Acquire a deuterium NMR spectrum to directly observe the deuterium signal and confirm its presence at the expected chemical shift.

-

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum to confirm the carbon skeleton of the molecule.

Determination of Chemical Purity by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique used to determine the chemical purity of the compound and to identify any potential impurities.

Experimental Protocol: LC-MS Analysis of this compound

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as a mixture of water and acetonitrile.

-

Chromatographic Separation: Inject the sample onto a suitable HPLC column (e.g., a C18 reversed-phase column). Use a gradient elution with a mobile phase consisting of water with a small amount of formic acid (for improved ionization) and acetonitrile.

-

Mass Spectrometric Detection: Analyze the eluent using a mass spectrometer operating in either positive or negative ion mode. Monitor for the molecular ion of this compound (e.g., [M+H]⁺ or [M-H]⁻) and any potential impurities.

-

Purity Calculation: The chemical purity is determined by integrating the peak area of this compound and comparing it to the total area of all detected peaks in the chromatogram.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in the synthesis, purification, and quality control of high-purity this compound.

Caption: Synthesis workflow for this compound.

Caption: Purification workflow for this compound.

Caption: Quality control workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for N-Acetylglycine-d2 Internal Standard in LC-MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of N-Acetylglycine in biological matrices using a stable isotope-labeled internal standard, N-Acetylglycine-d2, by Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol is designed to be a robust and reliable method for high-throughput bioanalysis.

Introduction

N-Acetylglycine is an acetylated amino acid involved in various metabolic pathways, including amino acid and fatty acid metabolism. Accurate quantification of N-Acetylglycine in biological samples is crucial for understanding its physiological and pathological roles. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS analysis. This is because the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing a more accurate and precise measurement.[1]

This application note details a complete protocol for the analysis of N-Acetylglycine, including sample preparation, LC-MS/MS instrument parameters, and data analysis. The provided method is based on established principles for the analysis of similar small molecules and is intended to serve as a starting point for method development and validation in your laboratory.

Experimental Protocols

Materials and Reagents

-

N-Acetylglycine (analyte)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Trichloroacetic acid (TCA)

-

Human plasma (or other biological matrix)

-

Microcentrifuge tubes

-

Autosampler vials

Instrumentation

-

Liquid Chromatography system capable of binary gradient elution

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation

-

Thaw plasma samples on ice.

-

Spike 100 µL of plasma with 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Collision Gas | Nitrogen |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Acetylglycine | 118.1 | 76.1 | 15 |

| This compound | 120.1 | 76.1 | 15 |

Note: Collision energy should be optimized for your specific instrument.

Quantitative Data Summary

The following tables provide expected performance characteristics for a validated LC-MS/MS method for N-Acetylglycine using this compound as an internal standard. The data presented here are based on typical values for similar small molecule assays and should be confirmed during in-house method validation.[2][3][4]

Table 1: Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| N-Acetylglycine | 10 - 5000 | > 0.995 |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% bias) |

| LQC | 30 | < 15% | < 15% | ± 15% |

| MQC | 500 | < 15% | < 15% | ± 15% |

| HQC | 4000 | < 15% | < 15% | ± 15% |

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Value (ng/mL) |

| LOD | 5 |

| LOQ | 10 |

Experimental Workflow

Caption: LC-MS/MS workflow for N-Acetylglycine analysis.

N-Acetylglycine Biosynthesis Pathway

N-Acetylglycine is synthesized in the mitochondria through the glycine conjugation pathway. The key enzyme in this pathway is Glycine N-acyltransferase (GLYAT), which catalyzes the transfer of an acyl group from an acyl-CoA to the amino group of glycine. In the case of N-Acetylglycine synthesis, the acyl donor is Acetyl-CoA.

Caption: Biosynthesis of N-Acetylglycine.

References

- 1. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantitative Metabolite Analysis Using N-Acetylglycine-d2

For researchers, scientists, and drug development professionals, accurate quantification of metabolites is crucial for understanding disease mechanisms and evaluating drug efficacy and toxicity.[1][2][3][4][5] This document provides a detailed protocol for the quantitative analysis of small molecule metabolites in biological samples using N-Acetylglycine-d2 as an internal standard with Liquid Chromatography-Mass Spectrometry (LC-MS).

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a preferred method to correct for variations in sample preparation and ionization efficiency in mass spectrometry, ensuring reliable quantification. This protocol is adapted from established methods for analyzing N-Acyl glycines and other small molecule metabolites.

Application & Principle

This protocol is designed for the targeted quantification of acidic and carboxyl-containing metabolites in plasma and urine samples. The methodology involves protein precipitation to remove macromolecules, followed by chemical derivatization to enhance the chromatographic retention and mass spectrometric detection of the target analytes. This compound is introduced at the beginning of the sample preparation process to normalize for analyte losses during extraction and for variations in instrument response. Quantification is achieved using a triple quadrupole LC-MS system operating in Multiple Reaction Monitoring (MRM) mode.

Featured Analyte: N-Acetylglycine is an N-acyl-alpha amino acid that plays a role in detoxification pathways by conjugating with various toxic metabolites, making them more hydrophilic and readily excretable. Altered levels of N-acyl glycines have been associated with metabolic diseases such as kidney disease, obesity, and diabetes.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of metabolites using this compound is depicted below.

Materials and Reagents

-

This compound (Internal Standard)

-

Target metabolite standards

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

3-Nitrophenylhydrazine hydrochloride (3-NPH)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Pyridine

-

Biological matrix (e.g., human plasma, urine)

Detailed Experimental Protocols

Preparation of Standard and QC Samples

-

Primary Stock Solutions: Prepare individual stock solutions of target metabolites and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Mixture: Combine the primary stock solutions of the target metabolites and dilute with 50% methanol to create a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound primary stock solution with methanol to the desired final concentration (e.g., 1 µg/mL).

-

Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking the appropriate working standard mixture into the biological matrix.

Sample Preparation and Extraction

-

Thaw frozen plasma or urine samples on ice.

-

To a 50 µL aliquot of each sample, calibration standard, and QC, add 10 µL of the this compound internal standard working solution.

-

Add 200 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 1 minute.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Dry the supernatant under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of 50% methanol.

Derivatization Protocol

This derivatization protocol using 3-Nitrophenylhydrazine (3-NPH) is adapted from a method for N-Acyl glycines and is effective for metabolites containing a carboxyl group.

-

To the reconstituted extract, add 50 µL of 200 mM 3-NPH in 50% methanol.

-

Add 50 µL of 120 mM EDC in 50% methanol containing 6% pyridine.

-

Vortex briefly to mix.

-

Incubate at room temperature for 30 minutes.

-

Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC System: Standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Gradient: A typical gradient would start at 5% B, ramp up to 95% B, hold, and then re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or Negative, depending on the analytes.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation and Quantitative Analysis

The quantification of target metabolites is performed by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the target metabolites in the unknown samples are then determined from this curve.

Table 1: MRM Transitions for Target Analytes and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Acetylglycine | [Value] | [Value] | [Value] |

| This compound (IS) | [Value + 2] | [Value] | [Value] |

| Analyte 1 | [Value] | [Value] | [Value] |

| Analyte 2 | [Value] | [Value] | [Value] |

| Analyte 3 | [Value] | [Value] | [Value] |

| Note: Specific m/z values need to be determined empirically by infusing pure standards. |

Table 2: Illustrative Quantitative Data from a Hypothetical Study

This table presents example data from an analysis of plasma samples from a control group and a group treated with a developmental drug compound.

| Analyte | Control Group (Mean Conc. ± SD, ng/mL) | Treated Group (Mean Conc. ± SD, ng/mL) | Fold Change | p-value |

| N-Acetylglycine | 150.2 ± 25.1 | 225.8 ± 30.5 | 1.50 | <0.05 |

| Analyte 1 | 85.6 ± 12.3 | 60.1 ± 9.8 | 0.70 | <0.05 |

| Analyte 2 | 210.9 ± 45.7 | 205.4 ± 40.2 | 0.97 | >0.05 |

| Analyte 3 | 45.3 ± 8.9 | 92.1 ± 15.6 | 2.03 | <0.01 |

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of metabolites in biological matrices using this compound as an internal standard. The combination of a robust sample preparation procedure, chemical derivatization, and sensitive LC-MS/MS detection allows for accurate and reliable quantification of low-abundance metabolites. This methodology is highly applicable to metabolomics studies in academic research and throughout the drug discovery and development pipeline.

References

- 1. Applications of metabolomics in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolomics in drug research and development: The recent advances in technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. avensonline.org [avensonline.org]

- 5. Metabolomics applications in Drug Development: Transforming Modern Medicine [arome-science.com]

Application Note: Targeted Quantification of N-Acetylglycine in Biological Matrices using N-Acetylglycine-d2 and LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylglycine is an N-acyl-alpha amino acid that plays a role in various metabolic processes. It is biosynthesized from glycine and acetyl-CoA by the enzyme glycine N-acyltransferase (GLYAT). As a downstream metabolite of glycine, N-acetylglycine is involved in amino acid metabolism and detoxification pathways[1]. Altered levels of N-acetylglycine have been associated with metabolic disorders, making it a potential biomarker for disease diagnosis and therapeutic monitoring.

Targeted metabolomics workflows utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer a sensitive and specific approach for the accurate quantification of N-acetylglycine in complex biological matrices such as plasma and urine. The use of a stable isotope-labeled internal standard, such as N-Acetylglycine-d2, is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision[2][3].

This application note provides a detailed protocol for the targeted quantification of N-acetylglycine in human plasma and urine using this compound as an internal standard. The described workflow is suitable for researchers in academia and the pharmaceutical industry engaged in metabolomics studies and drug development.

Metabolic Pathway of N-Acetylglycine Synthesis

N-Acetylglycine is primarily synthesized through the action of Glycine N-acyltransferase (GLYAT), which catalyzes the transfer of an acetyl group from acetyl-CoA to glycine. This reaction is a key step in the conjugation and detoxification of various acyl-CoA species.

Experimental Workflow for Targeted N-Acetylglycine Analysis

The overall workflow for the targeted analysis of N-acetylglycine involves sample preparation, LC-MS/MS analysis, and data processing.

Materials and Reagents

-

N-Acetylglycine (≥99% purity)

-

This compound (isotopic purity ≥98%)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma and urine (control matrices)

-

Microcentrifuge tubes

-

Autosampler vials

Protocol 1: Preparation of Stock and Working Solutions

-

N-Acetylglycine Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Acetylglycine and dissolve it in 10 mL of LC-MS grade water.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of LC-MS grade methanol.

-

N-Acetylglycine Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the N-Acetylglycine stock solution with LC-MS grade water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

This compound Working Internal Standard (IS) Solution (100 ng/mL): Dilute the this compound stock solution with 50% aqueous acetonitrile to a final concentration of 100 ng/mL.

Protocol 2: Sample Preparation

For Human Plasma Samples

-

Thaw frozen plasma samples on ice.

-

Vortex the samples for 10 seconds.

-

In a microcentrifuge tube, add 50 µL of plasma.

-

Add 10 µL of the 100 ng/mL this compound working IS solution.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

For Human Urine Samples

-

Thaw frozen urine samples on ice.

-

Vortex the samples for 10 seconds.

-

Centrifuge at 2,000 x g for 5 minutes to remove particulate matter.

-

In a microcentrifuge tube, add 50 µL of the urine supernatant.

-

Add 10 µL of the 100 ng/mL this compound working IS solution.

-

Add 150 µL of 50% aqueous acetonitrile.

-

Vortex for 10 seconds.

-

Transfer the mixture to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

The following parameters provide a starting point and may require optimization for specific instrumentation.

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 0-1 min: 2% B; 1-5 min: 2-98% B; 5-6 min: 98% B; 6-6.1 min: 98-2% B; 6.1-8 min: 2% B |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Acetylglycine | 118.1 | 76.1 | 15 |

| This compound | 120.1 | 78.1 | 15 |

Note: The product ions correspond to the loss of the acetyl group. These transitions should be optimized for the specific mass spectrometer being used.

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for N-Acetylglycine and this compound using the instrument's software.

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of N-Acetylglycine to the peak area of this compound against the concentration of the N-Acetylglycine working standards. A linear regression with a weighting factor of 1/x is typically used.

-

Quantification: Determine the concentration of N-Acetylglycine in the biological samples by interpolating the peak area ratios from the calibration curve.

Method Performance Characteristics (Representative Data)

The following table summarizes the expected performance of the method based on similar validated assays for acylglycines.

| Parameter | Plasma | Urine |

| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) | 1 - 1000 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% | < 10% |

| Inter-day Precision (%CV) | < 15% | < 15% |

| Accuracy (% Recovery) | 90 - 110% | 90 - 110% |

| Matrix Effect | Corrected by IS | Corrected by IS |

Conclusion

This application note provides a detailed and robust workflow for the targeted quantification of N-Acetylglycine in human plasma and urine using this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of research and clinical applications, including biomarker discovery and validation, pharmacokinetic studies, and fundamental metabolic research. The provided protocols and performance characteristics serve as a valuable resource for laboratories implementing targeted metabolomics analyses.

References

- 1. Development of an isotope labeling ultra-high performance liquid chromatography mass spectrometric method for quantification of acylglycines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Internal Standards in metabolomics - IsoLife [isolife.nl]